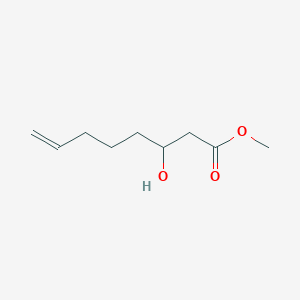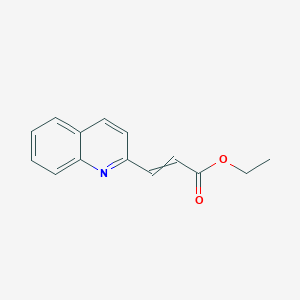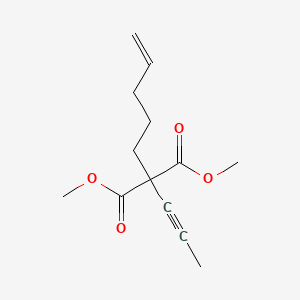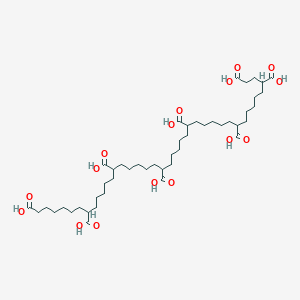![molecular formula C15H16N4S B14292670 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide CAS No. 115974-68-0](/img/structure/B14292670.png)
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is a hydrazone derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which allows it to form complexes with various metal ions, leading to significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide typically involves the condensation reaction between 2-aminophenyl ketones and phenylhydrazine-1-carbothioamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization using solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and thiadiazoles.
Aplicaciones Científicas De Investigación
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Exhibits anti-inflammatory, anti-bacterial, and anti-cancer properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and cancer.
Industry: Used in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide involves its interaction with metal ions to form stable complexes. These complexes exhibit biological activity by interacting with cellular targets, such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The compound’s hydrazone moiety plays a crucial role in its biological activity by facilitating the formation of reactive intermediates that interact with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(2-Aminophenyl)ethylidene]hydrazinecarboxamide
- 2-[1-(3-Aminophenyl)ethylidene]hydrazinecarboxamide
- N’-[1-(2-Aminophenyl)ethylidene]benzohydrazide
Uniqueness
2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide is unique due to its ability to form stable complexes with a wide range of metal ions, leading to diverse biological activities. Its hydrazone moiety allows for various chemical modifications, enhancing its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
115974-68-0 |
|---|---|
Fórmula molecular |
C15H16N4S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-[1-(2-aminophenyl)ethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(13-9-5-6-10-14(13)16)18-19-15(20)17-12-7-3-2-4-8-12/h2-10H,16H2,1H3,(H2,17,19,20) |
Clave InChI |
QVRJWRNOQZSFGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=S)NC1=CC=CC=C1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)










